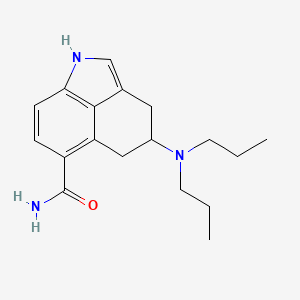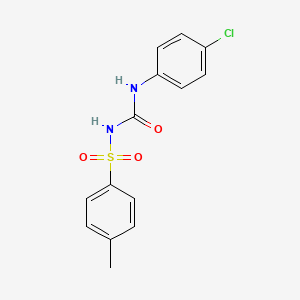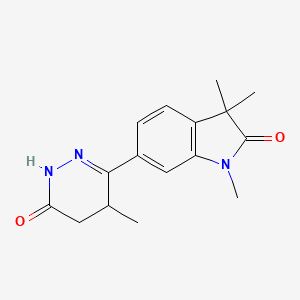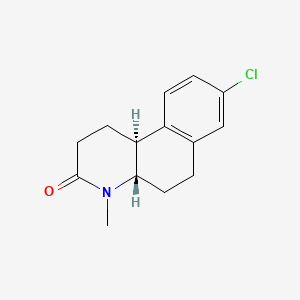![molecular formula C22H27N2O5P B1675666 (3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid CAS No. 164083-84-5](/img/structure/B1675666.png)
(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid
Descripción general
Descripción
LY311727 belongs to the class of organic compounds known as n-alkylindoles . N-alkylindoles are compounds containing an indole .
Synthesis Analysis
The synthesis of phosphorus-containing α- and β-amino acids with P–C, P–O, P–S, or P–N bonds has been of renewed interest due to their diverse applications . These include their use in [18F]-fluorolabeling, as fluorescent probes, as protecting groups, and in the reversible immobilization of amino acids or peptide derivatives on carbon nanomaterials .Molecular Structure Analysis
The molecular formula of LY311727 is C22H27N2O5P . It has an average mass of 430.434 Da and a mono-isotopic mass of 430.165771 Da .Physical And Chemical Properties Analysis
LY311727 has a density of 1.3±0.1 g/cm3, a boiling point of 758.2±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.7 mmHg at 25°C . Its enthalpy of vaporization is 115.9±3.0 kJ/mol, and it has a flash point of 412.3±35.7 °C . The index of refraction is 1.619, and it has a molar refractivity of 113.6±0.5 cm3 . It has 7 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds . Its ACD/LogP is 1.48, and its ACD/LogD (pH 5.5) is -1.59 . The polar surface area is 125 Å2, and its polarizability is 45.0±0.5 10-24 cm3 . The surface tension is 56.4±7.0 dyne/cm, and its molar volume is 323.7±7.0 cm3 .Aplicaciones Científicas De Investigación
Inhibition of Group IIA Secretory Phospholipase A2 (sPLA2)
LY-311727 is a potent inhibitor of Group IIA sPLA2, an enzyme involved in the hydrolysis of the sn-2 position of membrane phospholipids . This inhibition is significant because Group IIA sPLA2 plays a role in the regulation of eicosanoid synthesis and inflammatory signaling . By selectively inhibiting this enzyme, LY-311727 helps researchers understand the enzyme’s role in various biological processes and diseases.
Modulation of Inflammatory Responses
Due to its action on sPLA2, LY-311727 has been used to study the modulation of inflammatory responses . It can help delineate the pathways through which sPLA2 contributes to inflammation and thus has potential applications in the development of anti-inflammatory drugs.
Eicosanoid Synthesis Regulation
Eicosanoids are signaling molecules that have diverse physiological roles, including in inflammation and immunity. LY-311727’s inhibition of sPLA2 affects eicosanoid synthesis, providing a tool for researchers to investigate the synthesis pathways and their implications in health and disease .
Cardiovascular Disease Research
Group IIA sPLA2 has been implicated in the development of atherosclerosis. LY-311727 can be used in cardiovascular research to explore how inhibition of sPLA2 affects the progression of cardiovascular diseases, potentially leading to new therapeutic strategies .
Neuroinflammatory Conditions
LY-311727 may also be relevant in the study of neuroinflammatory conditions. By inhibiting sPLA2, researchers can examine the enzyme’s involvement in neuroinflammation and neurodegenerative diseases, offering insights into potential treatments .
Cancer Research
The role of sPLA2 in cancer is an area of active research. LY-311727 provides a means to study how sPLA2 activity affects tumor growth and metastasis, which could lead to novel approaches in cancer therapy .
Mecanismo De Acción
Target of Action
LY-311727, also known as (3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid, primarily targets cPLA2α (Cytosolic phospholipase A2 alpha) . This enzyme plays a crucial role in the regulation of eicosanoid synthesis and may modulate inflammatory signaling .
Mode of Action
LY-311727 acts as an inhibitor of cPLA2α . It interacts with the active site of the enzyme in a non-covalent manner . This interaction suppresses the contractile responses induced by human non-pancreatic secretory phospholipase A2 (hnps-PLA2), in a concentration-related manner .
Biochemical Pathways
The inhibition of cPLA2α by LY-311727 affects the eicosanoid synthesis pathway . Eicosanoids are signaling molecules made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids that are similar to arachidonic acid. They play significant roles in various physiological systems, influencing the immune response, inflammation, and fever.
Pharmacokinetics
It is known that the compound is a crystalline solid and is soluble in dmf and dmso . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of cPLA2α by LY-311727 leads to a decrease in the production of eicosanoids, which in turn can modulate inflammatory signaling . In vitro studies have shown that LY-311727 can attenuate the barrier disruption caused by heat-killed methicillin-resistant Staphylococcus aureus (HK-MRSA) in human lung endothelial cells .
Action Environment
The action of LY-311727 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and thus its bioavailability . .
Propiedades
IUPAC Name |
3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O5P/c1-2-20-19(14-22(23)25)18-13-17(29-11-6-12-30(26,27)28)9-10-21(18)24(20)15-16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H2,23,25)(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWQYOUZRHDKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCCCP(=O)(O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167706 | |
| Record name | LY311727 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164083-84-5 | |
| Record name | LY311727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164083845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY311727 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does LY311727 interact with its target, sPLA2?
A1: LY311727 acts as an active site-directed inhibitor of sPLA2. [] Its structure was specifically designed to bind tightly to the active site of human non-pancreatic sPLA2, effectively blocking the enzyme's ability to hydrolyze phospholipids and release arachidonic acid. [, ]
Q2: What are the downstream effects of sPLA2 inhibition by LY311727?
A2: By inhibiting sPLA2, LY311727 prevents the release of arachidonic acid, the precursor to various pro-inflammatory mediators like prostaglandins, leukotrienes, and platelet-activating factor (PAF). [, , ] This inhibition of the inflammatory cascade results in reduced inflammation and potentially mitigates the progression of inflammatory diseases. [, , ]
Q3: How does LY311727 compare to other sPLA2 inhibitors?
A4: LY311727 was notable for its high potency and selectivity for human sPLA2-IIA compared to earlier inhibitors derived from snake venom or other sources. [, ] Its development marked a significant advancement in the field, paving the way for more selective and potent sPLA2 inhibitors.
Q4: What is the molecular formula and weight of LY311727?
A4: The molecular formula of LY311727 is C22H27N2O6P, and its molecular weight is 446.44 g/mol.
Q5: Is there any spectroscopic data available for LY311727?
A6: While detailed spectroscopic data might not be readily available in these research papers, LY311727's structure has been extensively studied through X-ray crystallography, revealing its binding interactions within the active site of sPLA2. []
Q6: What are the catalytic properties of LY311727?
A8: LY311727 is not a catalyst; it acts as an inhibitor, specifically targeting the catalytic activity of sPLA2. [] It binds to the enzyme's active site, preventing its catalytic function in hydrolyzing phospholipids. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1675587.png)


![5-[Bis(4-chlorophenyl)(1H-imidazol-1-yl)methyl]pyrimidine](/img/structure/B1675590.png)

![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)



![2-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B1675601.png)
![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)
![6-(4-Methylsulfonyl-phenyl)-5-[4-(2-piperidin-1-ylethoxy)phenoxy]naphthalen-2-OL](/img/structure/B1675605.png)